molecular formula C66H103N17O16S B013090 Bacitracin A (8CI) CAS No. 22601-59-8

Bacitracin A (8CI)

Cat. No. B013090
CAS RN: 22601-59-8
M. Wt: 1422.7 g/mol
InChI Key: CLKOFPXJLQSYAH-ABRJDSQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bacitracin A (BTCA) is a polypeptide antibiotic produced by strains of Bacillus licheniformis and Bacillus subtilis. It is commonly used in veterinary medicine to promote growth, prevent and control diseases in farm animals. BTCA exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Streptococcus. Its mechanism of action involves affecting protein synthesis, cell wall synthesis, and membrane functions .


Synthesis Analysis

The synthesis of Bacitracin A involves complex processes, including fermentation by the producing bacteria. Detailed synthetic studies and preparation of analogues are ongoing to explore alternative zinc binding groups .

Scientific Research Applications

Antibacterial Applications

Bacitracin A (BA) has been explored for its antibacterial properties, particularly in the development of nanoantibiotics. A study by Hong et al. (2017) synthesized nano-bacitracin A (nano-BAs), demonstrating its strong antibacterial properties against both gram-positive and gram-negative bacteria. This was achieved by attaching biodegradable hydrophobic copolymers to BA, resulting in a novel class of self-assembled nano-BAs with enhanced efficacy and biocompatibility (Hong et al., 2017).

Osteogenic Differentiation

Bacitracin has been shown to promote the osteogenic differentiation of human bone marrow mesenchymal stem cells (HBMSCs). The study by Li et al. (2018) revealed that bacitracin increases osteogenic differentiation without cytotoxicity and activates the bone morphogenetic protein-2 (BMP2)/Smad signaling axis, crucial for bone formation (Li et al., 2018).

Molecular and Structural Insights

Economou et al. (2013) reported a high-resolution crystal structure of bacitracin A, providing insights into its mechanism of action. This study elucidated how bacitracin A interacts with its targets, such as undecaprenyl-pyrophosphate, a lipid carrier in bacterial cell-wall biosynthesis. Understanding these molecular details opens new avenues for the development of antimicrobial agents (Economou et al., 2013).

Environmental Fate and Photochemical Transformations

Lundeen et al. (2016) investigated the environmental fate of bacitracin A, focusing on its photochemical transformation. The study highlighted the degradation pathways of bacitracin A in aquatic environments, emphasizing its interaction with singlet oxygen and the impact of zinc coordination (Lundeen et al., 2016).

Metabolic Engineering for Enhanced Production

Yu et al. (2019) conducted a study on systematic metabolic pathway modification in Bacillus licheniformis to boost the supply of the precursor amino acid l-ornithine, thereby enhancing bacitracin production. This approach demonstrated the potential of metabolic engineering in optimizing antibiotic production (Yu et al., 2019).

Mechanism of Action

Bacitracin A, also known as Bacitracin A1 (9CI), is a cyclic polypeptide antibiotic that has been extensively studied for its unique mechanism of action . This article will cover the various aspects of its action, from its primary targets to the environmental factors influencing its efficacy.

Target of Action

The primary target of Bacitracin A is the bacterial cell wall . It specifically interferes with the dephosphorylation of C55-isoprenyl pyrophosphate, a lipid carrier molecule that transports the building blocks of the peptidoglycan bacterial cell wall outside of the inner membrane .

Mode of Action

Bacitracin A prevents the formation of the bacterial cell wall by inhibiting the dephosphorylation of C55-isoprenyl pyrophosphate . This disruption in the cell wall synthesis process leads to the inability of bacteria to maintain their structural integrity, thereby inhibiting their growth .

Biochemical Pathways

The action of Bacitracin A affects the biochemical pathway involved in the synthesis of the bacterial cell wall . By inhibiting the dephosphorylation of C55-isoprenyl pyrophosphate, it disrupts the transport of peptidoglycan precursors across the cytoplasmic membrane, which are essential for cell wall synthesis .

Pharmacokinetics

Bacitracin A is primarily used as a topical preparation, as it can cause kidney damage when used internally . It has a short duration of action and must be given every 3 to 4 hours topically . When given intramuscularly, Bacitracin A is nephrotoxic and may lead to renal failure .

Result of Action

The result of Bacitracin A’s action is the prevention of bacterial growth. By disrupting the synthesis of the bacterial cell wall, it causes the bacteria to lose their structural integrity, which inhibits their ability to grow and multiply .

Action Environment

The efficacy and stability of Bacitracin A can be influenced by environmental factors. For instance, it requires divalent metal ions for its activity . Moreover, its nephrotoxicity when given intramuscularly suggests that its use should be restricted to topical applications, where it is generally safe .

Biochemical Analysis

Biochemical Properties

Bacitracin A (8CI) plays a crucial role in biochemical reactions. It interferes with cell membrane function, suppresses cell wall formation by preventing the formation of peptidoglycan strands, and inhibits protein synthesis . It interacts with various enzymes, proteins, and other biomolecules, including divalent metal ions such as Mn(II), Co(II), Ni(II), Cu(II), or Zn(II) .

Cellular Effects

Bacitracin A (8CI) has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting cell wall synthesis, which leads to the death of the cell . It also affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Bacitracin A (8CI) is unique. It binds to a divalent metal ion, forming complexes that bind C 55-isoprenyl pyrophosphate, preventing the hydrolysis of a lipid dolichol pyrophosphate, which ultimately inhibits cell wall synthesis . These Bacitracin A (8CI) metal complexes also bind and oxidatively cleave DNA .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Bacitracin A (8CI) exhibits changes in its effects. It has a short duration of action as it must be given every 3 to 4 hours topically . It is nephrotoxic when given intramuscularly and may lead to renal failure .

Dosage Effects in Animal Models

In animal models, the effects of Bacitracin A (8CI) vary with different dosages. It has been used as an antibacterial feed additive for livestock, as it is not easily absorbed by the intestine and is easily excreted . It is not used systemically because of its pronounced nephrotoxicity .

Metabolic Pathways

Bacitracin A (8CI) is involved in several metabolic pathways. It is produced non-ribosomally by several strains of Bacillus licheniformis and Bacillus subtilis, and contains at least ten distinct dodecapeptides that differ by one or two amino acids .

Transport and Distribution

Bacitracin A (8CI) is transported and distributed within cells and tissues. It is not appreciably absorbed from the GI tract and is not used systemically because of its pronounced nephrotoxicity .

Subcellular Localization

The subcellular localization of Bacitracin A (8CI) is primarily at the site of bacterial cell wall synthesis, where it exerts its antimicrobial effects . It is also found in the cytosol of Bacillus licheniformis .

properties

IUPAC Name

(4R)-4-[[(2S)-2-[[2-[(1S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-butan-2-yl-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H103N17O16S/c1-9-35(6)52(69)66-72-32-48(100-66)63(97)80-43(26-34(4)5)59(93)75-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)76-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-73-39)77-60(94)44(27-38-18-13-12-14-19-38)81-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)74-56(40)90/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,73)(H,71,89)(H,74,90)(H,75,93)(H,76,98)(H,77,94)(H,78,96)(H,79,95)(H,80,97)(H,81,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88)/t35?,36?,37?,40-,41+,42+,43-,44+,45-,46-,47+,48?,52-,53-,54-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJKVJAYSVAQLU-YOJCIBLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CN=C(S2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@@H](C(=O)N1)CCCN)NC(=O)[C@H](C(C)CC)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C2CN=C(S2)[C@H](C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H103N17O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1422.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22601-59-8
Record name Bacitracin A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039305
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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